(3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride (3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 1353965-62-4
VCID: VC7558988
InChI: InChI=1S/C11H14ClN3O.ClH/c12-10-9(4-1-5-14-10)11(16)15-6-2-3-8(13)7-15;/h1,4-5,8H,2-3,6-7,13H2;1H
SMILES: C1CC(CN(C1)C(=O)C2=C(N=CC=C2)Cl)N.Cl
Molecular Formula: C11H15Cl2N3O
Molecular Weight: 276.16

(3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride

CAS No.: 1353965-62-4

Cat. No.: VC7558988

Molecular Formula: C11H15Cl2N3O

Molecular Weight: 276.16

* For research use only. Not for human or veterinary use.

(3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride - 1353965-62-4

Specification

CAS No. 1353965-62-4
Molecular Formula C11H15Cl2N3O
Molecular Weight 276.16
IUPAC Name (3-aminopiperidin-1-yl)-(2-chloropyridin-3-yl)methanone;hydrochloride
Standard InChI InChI=1S/C11H14ClN3O.ClH/c12-10-9(4-1-5-14-10)11(16)15-6-2-3-8(13)7-15;/h1,4-5,8H,2-3,6-7,13H2;1H
Standard InChI Key UJHRRODCRJFRAH-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C(=O)C2=C(N=CC=C2)Cl)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

(3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride (CAS 1351661-47-6) is a hydrochloride salt with the molecular formula C₁₁H₁₅Cl₂N₃O and a molecular weight of 275.06 g/mol . The compound comprises a piperidine ring substituted with an amino group at the 3-position, linked via a methanone bridge to a 2-chloropyridine moiety (Figure 1). The hydrochloride counterion enhances solubility in polar solvents, a critical feature for its handling in synthetic workflows.

Table 1: Key Identifiers of (3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone Hydrochloride

PropertyValue
CAS Registry Number1351661-47-6
Molecular FormulaC₁₁H₁₅Cl₂N₃O
Molecular Weight275.06 g/mol
SynonymsAKOS024464062, A887436, etc.
Purity (Commercial)≥98%

Spectroscopic Characterization

While direct spectral data for this compound is limited in publicly available literature, analogous structures provide insight into expected features:

  • ¹H NMR: Peaks corresponding to the piperidine ring (δ 1.0–2.3 ppm), aromatic protons of the chloropyridine moiety (δ 7.1–8.2 ppm), and amine protons (δ 2.6–3.1 ppm) are anticipated .

  • Mass Spectrometry: A molecular ion peak at m/z 275.06 [M+H]⁺ aligns with the molecular weight .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized through multi-step organic reactions, as inferred from methodologies applied to structurally related molecules :

  • Protection of Amines: The primary amine on piperidine is protected using groups like tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.

  • Reductive Amination: Coupling of the protected piperidine with 2-chloropyridine-3-carbaldehyde under reducing conditions forms the methanone bridge.

  • Deprotection and Salt Formation: Acidic cleavage of the Boc group followed by treatment with hydrochloric acid yields the hydrochloride salt.

Table 2: Representative Synthesis Steps

StepReaction TypeReagents/Conditions
1Amine ProtectionBoc₂O, THF, Et₃N
2Reductive AminationNaBH₄, MeOH/THF, 60°C
3Acidic Deprotection4M HCl/CPME, rt

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring substitution occurs exclusively at the 3-position of piperidine.

  • Byproduct Formation: Minimizing over-alkylation during reductive amination .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents like dimethyl sulfoxide (DMSO). Stability studies suggest degradation under prolonged exposure to light or temperatures >40°C .

Crystallinity

X-ray diffraction data for analogous compounds reveal monoclinic crystal systems with hydrogen-bonding networks stabilizing the hydrochloride salt form .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s piperidine and chloropyridine motifs are prevalent in bioactive molecules. For example:

  • Kinase Inhibitors: Chloropyridine derivatives are known to interact with ATP-binding pockets in kinases .

  • Central Nervous System (CNS) Agents: Piperidine scaffolds are utilized in dopamine receptor modulators.

Preclinical Studies

While direct pharmacological data for this compound is scarce, structurally related molecules demonstrate:

  • Anticancer Activity: Inhibition of protein kinases involved in tumor proliferation (IC₅₀ = 10–100 nM) .

  • Antimicrobial Effects: Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition.

Future Directions

Further research should prioritize:

  • Pharmacokinetic Profiling: Assessing bioavailability and metabolic stability.

  • Structure-Activity Relationship (SAR) Studies: Modifying the piperidine and chloropyridine substituents to enhance potency.

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